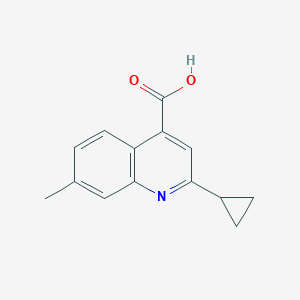
2-Cyclopropyl-7-methylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are widely recognized for their biological and pharmaceutical activities, making them essential in medicinal chemistry . The compound features a quinoline core with a cyclopropyl group at the 2-position and a methyl group at the 7-position, along with a carboxylic acid functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-cyclopropyl-7-methylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method provides a straightforward route to quinoline-4-carboxylic acid derivatives. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have been employed to construct and functionalize quinoline scaffolds .
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial processes. For example, the Pfitzinger reaction can be performed in water or ethanol as solvents, with catalysts such as KOH to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield quinoline-4-carboxylic acid derivatives with additional functional groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Cyclopropyl-7-methylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Biology: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyclopropyl-7-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 2-Cyclopropylquinoline
Uniqueness
What sets this compound apart from other quinoline derivatives is its specific substitution pattern, which may confer unique biological and chemical properties. The presence of the cyclopropyl group at the 2-position and the methyl group at the 7-position can influence the compound’s reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-cyclopropyl-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-8-2-5-10-11(14(16)17)7-12(9-3-4-9)15-13(10)6-8/h2,5-7,9H,3-4H2,1H3,(H,16,17) |
InChI Key |
JTNSIFAUTKVMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



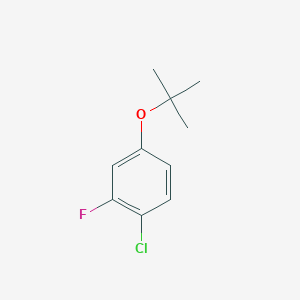

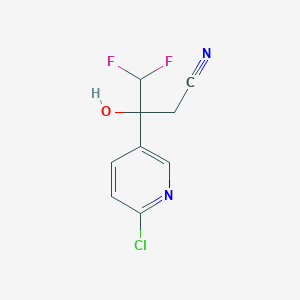
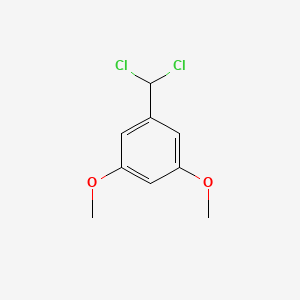
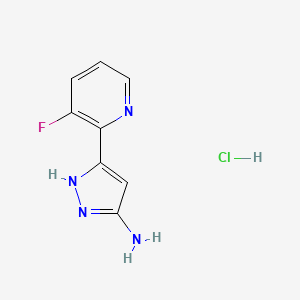
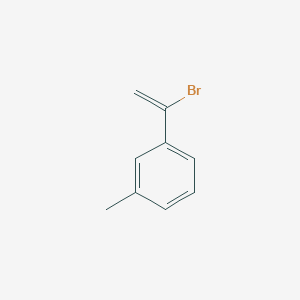
![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
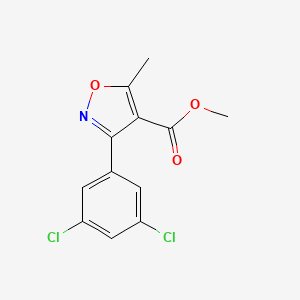
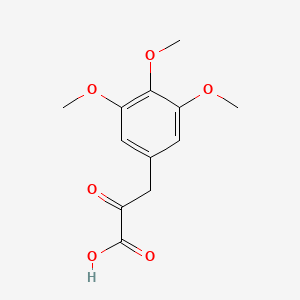


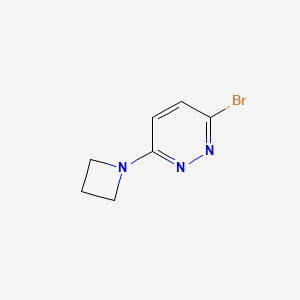
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
